molecular formula C13H14BrN3O2 B13004204 tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate

tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate

Cat. No.: B13004204
M. Wt: 324.17 g/mol
InChI Key: VVVVZTYKNROEPL-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate is a chemical compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a naphthyridine ring system substituted with a bromine atom and a tert-butyl carbamate group.

Preparation Methods

The synthesis of tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate typically involves several steps:

Chemical Reactions Analysis

tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and organic solvents such as dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine ring system play crucial roles in its binding to enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

tert-Butyl (5-bromo-1,6-naphthyridin-2-yl)carbamate can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthyridine ring, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

tert-butyl N-(5-bromo-1,6-naphthyridin-2-yl)carbamate

InChI

InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-10-5-4-8-9(16-10)6-7-15-11(8)14/h4-7H,1-3H3,(H,16,17,18)

InChI Key

VVVVZTYKNROEPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C(=NC=C2)Br

Origin of Product

United States

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